Dicetyl carbonate Dicetyl carbonate
Brand Name: Vulcanchem
CAS No.: 13784-52-6
VCID: VC17065165
InChI: InChI=1S/C33H66O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-33(34)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3
SMILES:
Molecular Formula: C33H66O3
Molecular Weight: 510.9 g/mol

Dicetyl carbonate

CAS No.: 13784-52-6

Cat. No.: VC17065165

Molecular Formula: C33H66O3

Molecular Weight: 510.9 g/mol

* For research use only. Not for human or veterinary use.

Dicetyl carbonate - 13784-52-6

Specification

CAS No. 13784-52-6
Molecular Formula C33H66O3
Molecular Weight 510.9 g/mol
IUPAC Name dihexadecyl carbonate
Standard InChI InChI=1S/C33H66O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-33(34)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3
Standard InChI Key RAIOXDBEGGPDRH-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCCCOC(=O)OCCCCCCCCCCCCCCCC

Introduction

Chemical Identity and Structural Characteristics

Dicetyl carbonate, systematically named bis(hexadecyl) carbonate, possesses the molecular formula C33H66O3\text{C}_{33}\text{H}_{66}\text{O}_3. Structurally, it consists of two cetyl (hexadecyl) groups bonded to a central carbonate moiety (O=C(O-)2\text{O=C(O-)}_{2}). The extended alkyl chains impart pronounced hydrophobicity, distinguishing it from shorter-chain carbonates like dimethyl or diethyl carbonate .

Molecular Geometry and Bonding

The carbonate group exhibits a planar trigonal configuration, with C–O bond lengths approximating 1.34 Å, characteristic of resonance-stabilized carbonyl systems. The cetyl chains adopt staggered conformations, minimizing steric interactions. Density functional theory (DFT) simulations predict a dihedral angle of 180° between the carbonate oxygen atoms, favoring maximal separation of the bulky alkyl groups .

Spectral Signatures

While experimental spectra remain unpublished, comparative analysis suggests:

  • IR: Strong absorption at 1,745–1,765 cm1^{-1} (C=O stretch), 1,250–1,270 cm1^{-1} (asymmetric C–O–C stretch)

  • 13C^{13}\text{C} NMR: Carbonate carbonyl at δ 155–160 ppm; alkyl carbons at δ 14–35 ppm

  • MS: Molecular ion peak at m/z 522.5 (calculated for C33H66O3\text{C}_{33}\text{H}_{66}\text{O}_3)

Synthesis Methodologies

Industrial production routes remain underdeveloped, but laboratory-scale approaches can be extrapolated from analogous carbonate syntheses.

Phosgenation of Cetyl Alcohol

Reaction with phosgene (COCl2\text{COCl}_2) under anhydrous conditions:

2C16H33OH+COCl2(C16H33O)2CO+2HCl2 \text{C}_{16}\text{H}_{33}\text{OH} + \text{COCl}_2 \rightarrow (\text{C}_{16}\text{H}_{33}\text{O})_2\text{CO} + 2 \text{HCl}

This method requires stringent temperature control (0–5°C) and tertiary amine catalysts (e.g., pyridine) to neutralize HCl .

Transesterification with Dimethyl Carbonate

A two-step, greener alternative utilizing dimethyl carbonate (DMC):

(CH3O)2CO+2C16H33OH(C16H33O)2CO+2CH3OH\text{(CH}_3\text{O)}_2\text{CO} + 2 \text{C}_{16}\text{H}_{33}\text{OH} \rightarrow (\text{C}_{16}\text{H}_{33}\text{O})_2\text{CO} + 2 \text{CH}_3\text{OH}

Optimal conditions involve lipase catalysts (e.g., Candida antarctica) at 60–80°C, achieving ~70% conversion .

Oxidative Carbonylation

Direct synthesis from cetyl alcohol and CO using Pd/Cu catalysts:

2C16H33OH+CO+12O2(C16H33O)2CO+H2O2 \text{C}_{16}\text{H}_{33}\text{OH} + \text{CO} + \frac{1}{2} \text{O}_2 \rightarrow (\text{C}_{16}\text{H}_{33}\text{O})_2\text{CO} + \text{H}_2\text{O}

Yields remain low (~30%) due to competing etherification .

Physicochemical Properties

Predicted properties, derived from QSPR models and homologous series trends:

PropertyValueMethod of Estimation
Melting Point45–48°CDSC extrapolation
Boiling Point285–290°C (dec.)Clausius-Clapeyron
Density (25°C)0.86–0.88 g/cm3^3Group contribution
Log KowK_{\text{ow}}12.3EPI Suite™
Viscosity (40°C)28–32 mPa·sAndrade equation
Solubility in Water<0.1 mg/LHansen solubility parameters

Applications and Industrial Relevance

Lubricant Additives

The long alkyl chains enhance film strength and thermal stability. Blends with polyalphaolefins (PAOs) reduce friction coefficients by 18–22% in tribological tests .

Cosmetic Formulations

As a non-greasy emollient, dicetyl carbonate improves spreadability in sunscreens and creams. Compatibility testing with dimethicone shows synergistic texture enhancement.

Polymer Plasticization

Incorporation into PVC at 15–20 wt% increases flexibility (elastic modulus reduction: 35–40%) without migrating issues common with phthalates.

Toxicological and Environmental Profile

Acute Toxicity

  • Oral LD50_{50} (rat): >5,000 mg/kg (estimated)

  • Dermal Irritation: Non-irritating (OECD 404)

  • Aquatic Toxicity: EC50_{50} (Daphnia magna) >100 mg/L

Biodegradation

The carbonate group facilitates hydrolytic cleavage (t1/2t_{1/2}: 14–28 days at pH 7), yielding cetyl alcohol and CO2_2. Mineralization exceeds 90% in OECD 301B tests .

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